

Fmoc-NH-PEG4-HZ-BOC molecular weight and formula

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Compound of Interest

Compound Name: Fmoc-NH-PEG4-HZ-BOC

Cat. No.: B1443215

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Technical Guide: Fmoc-NH-PEG4-HZ-BOC Linker

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the **Fmoc-NH-PEG4-HZ-BOC** heterobifunctional linker, a versatile tool in bioconjugation and drug development. The guide covers its chemical properties, detailed experimental protocols for its use, and illustrates its application in modern therapeutic modalities.

Core Molecular Data

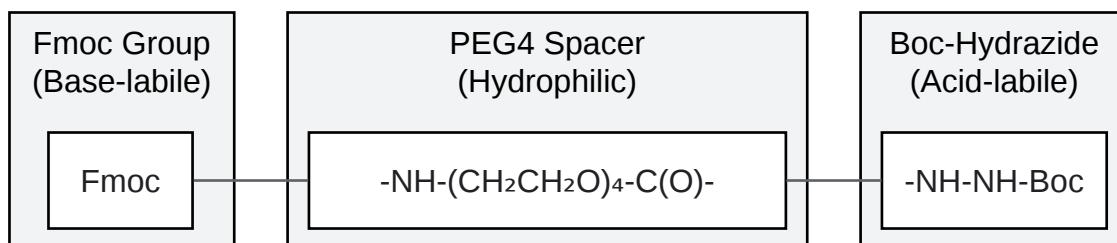
Fmoc-NH-PEG4-HZ-BOC is a polyethylene glycol (PEG) based linker featuring two distinct protecting groups at its termini: a base-labile fluorenylmethyloxycarbonyl (Fmoc) group protecting an amine, and an acid-labile tert-butyloxycarbonyl (Boc) group protecting a hydrazide. This orthogonal protection scheme allows for the sequential deprotection and conjugation of different molecular entities.

Property	Value	Reference
Full Chemical Name	Fmoc-N-amido-PEG4-t-Boc-Hydrazide	[1][2]
Molecular Formula	C ₃₁ H ₄₃ N ₃ O ₉	[1]
Molecular Weight	601.7 g/mol	[1][2]
CAS Number	1263044-77-4	[1]

Key Structural Features and Applications

The unique architecture of the **Fmoc-NH-PEG4-HZ-BOC** linker makes it highly valuable in the construction of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The central PEG4 spacer enhances aqueous solubility and provides a flexible linkage between the conjugated molecules.

Figure 1. Structure of Fmoc-NH-PEG4-HZ-BOC



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Caption: Structure of **Fmoc-NH-PEG4-HZ-BOC**.

Experimental Protocols

The following protocols provide detailed methodologies for the sequential deprotection of the Fmoc and Boc groups, and the subsequent conjugation of the linker.

Fmoc Group Deprotection

The Fmoc group is typically removed under basic conditions to expose the primary amine.

Materials:

- **Fmoc-NH-PEG4-HZ-BOC** linker
- 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
- DMF
- Dichloromethane (DCM)

Procedure:

- Dissolve the Fmoc-protected linker in DMF. If the linker is attached to a solid support (e.g., resin), swell the resin in DMF for 30 minutes.
- Add the 20% piperidine in DMF solution to the linker solution or resin.
- Agitate the mixture at room temperature for 20-30 minutes.
- If on a solid support, drain the solution and repeat the piperidine treatment for another 10 minutes to ensure complete deprotection.
- Wash the resulting amine-PEG4-HZ-BOC thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
- The product can be dried under vacuum.

Monitoring: The deprotection can be monitored by UV-Vis spectrophotometry by detecting the absorbance of the dibenzofulvene-piperidine adduct in the filtrate at approximately 301 nm. A stable baseline indicates the completion of the reaction.

Boc Group Deprotection

The Boc group is removed under acidic conditions to yield the free hydrazide.

Materials:

- Amine-PEG4-HZ-BOC (from the previous step)

- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)

Procedure:

- Dissolve the Boc-protected linker in DCM.
- Add an equal volume of TFA to the solution (e.g., 1:1 DCM:TFA).
- Stir the reaction mixture at room temperature for 1-2 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, remove the solvent and excess TFA in vacuo. Co-evaporation with DCM or toluene may be necessary to remove residual TFA.
- The resulting product, Amine-PEG4-Hydrazide, is typically obtained as a TFA salt and can be used directly in the next step or after neutralization.

Hydrazide Conjugation to an Aldehyde or Ketone

The deprotected hydrazide can be conjugated to a molecule containing an aldehyde or ketone functional group to form a stable hydrazone bond.

Materials:

- Amine-PEG4-Hydrazide linker
- Aldehyde or ketone-containing molecule (e.g., a payload, protein)
- Anhydrous Dimethyl Sulfoxide (DMSO) or other suitable solvent
- Aniline (as a catalyst, optional)
- Reaction buffer (e.g., sodium acetate buffer, pH 5-6)

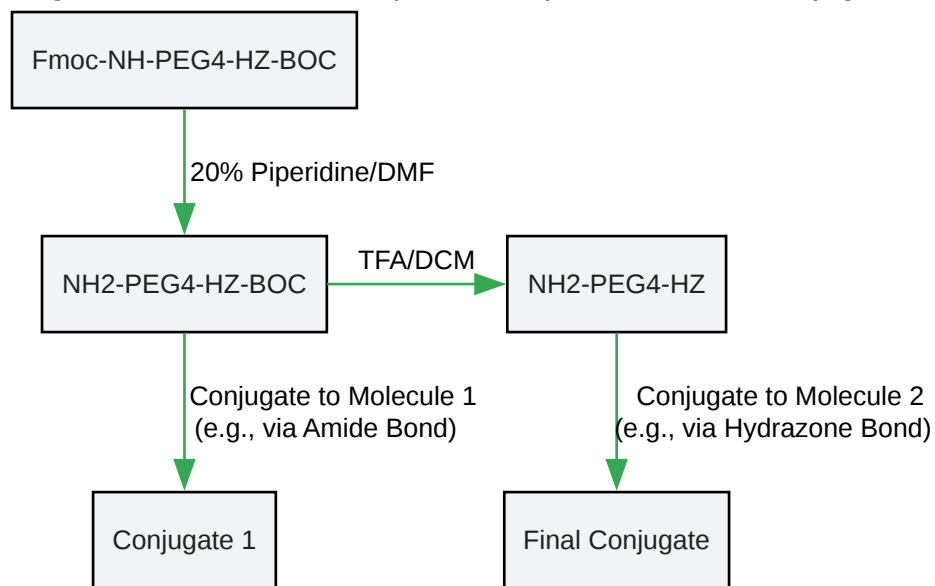
Procedure:

- Dissolve the Amine-PEG4-Hydrazide linker in the chosen solvent.
- Dissolve the aldehyde or ketone-containing molecule in the reaction buffer.
- Add the linker solution to the solution of the target molecule. A typical molar excess of the linker is used.
- If using, add a catalytic amount of aniline.
- Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.
- The reaction progress can be monitored by LC-MS or High-Performance Liquid Chromatography (HPLC).
- Purify the final conjugate using an appropriate chromatographic technique (e.g., size-exclusion chromatography, reversed-phase HPLC).

Application Workflow and Signaling Pathway Diagrams

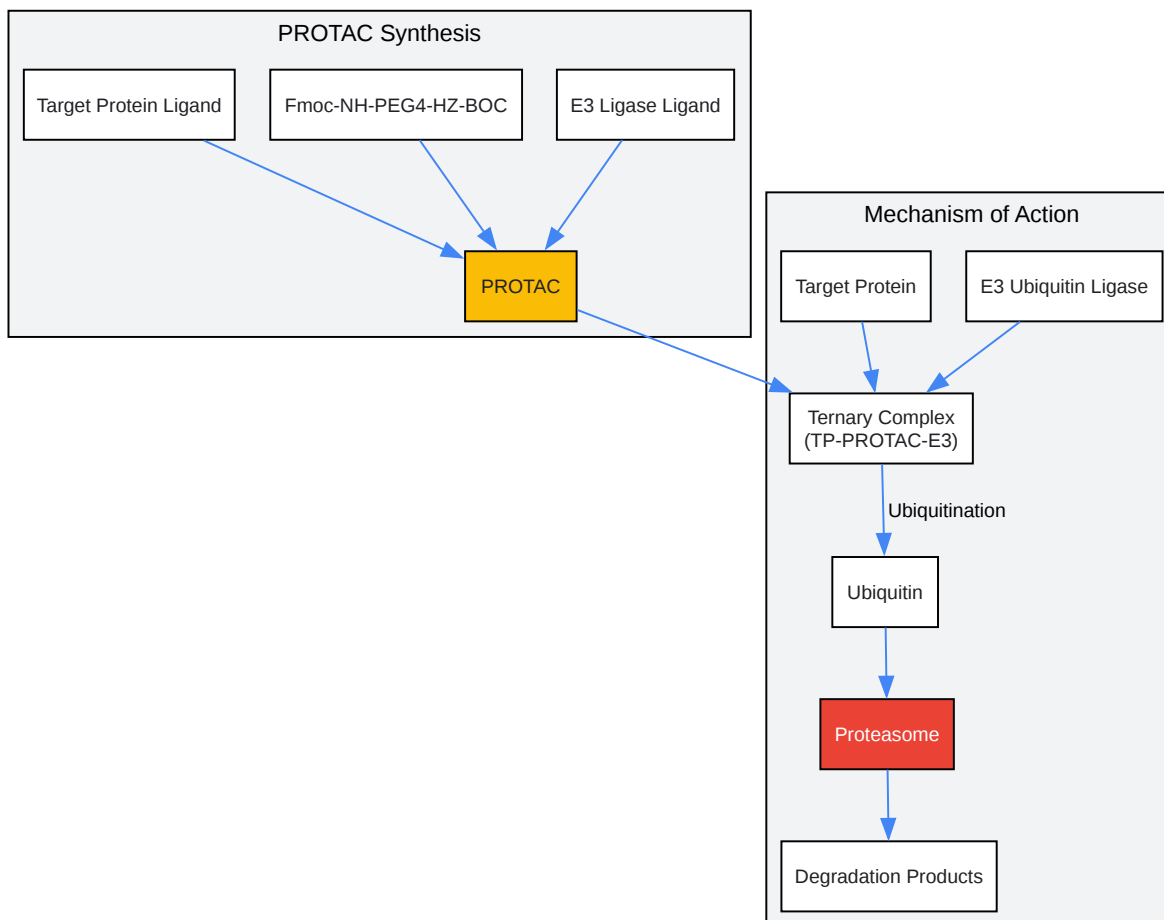
The following diagrams, created using the DOT language, illustrate the utility of the **Fmoc-NH-PEG4-HZ-BOC** linker in a typical experimental workflow and in the context of PROTAC-mediated protein degradation.

Figure 2. Workflow for Sequential Deprotection and Conjugation

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Caption: Workflow for Sequential Deprotection and Conjugation.

Figure 3. PROTAC Assembly and Action



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Caption: PROTAC Assembly and Action.

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References

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